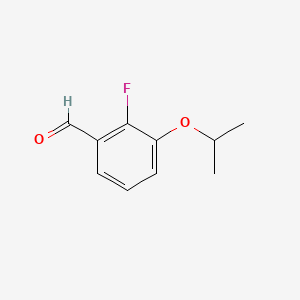

2-Fluoro-3-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 2-Fluoro-3-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHKCJZJMJSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Fluoro-3-isopropoxybenzaldehyde NMR spectra

An In-Depth Technical Guide to the NMR Spectra of 2-Fluoro-3-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-isopropoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of both proton (¹H) and carbon-13 (¹³C) NMR data. We will explore the causal relationships between the molecule's structure—featuring an aldehyde, a fluorine substituent, and an isopropoxy group—and its spectral characteristics. This guide emphasizes the principles of spectral interpretation, including chemical shifts, spin-spin coupling, and the significant impact of fluorine-proton and fluorine-carbon couplings. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and discusses the identification of potential process-related impurities.

Introduction: The Structural Significance of 2-Fluoro-3-isopropoxybenzaldehyde

2-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde whose structural complexity makes NMR spectroscopy an indispensable tool for its characterization.[1][2] The molecule's utility in organic synthesis, particularly in the development of new chemical entities, demands an unambiguous confirmation of its structure and purity. NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom, revealing the connectivity and spatial relationships within the molecule.[3][4]

The presence of three distinct functional groups—the aldehyde (-CHO), the fluorine atom (-F), and the isopropoxy group (-OCH(CH₃)₂)—creates a unique and predictable NMR fingerprint. The electron-withdrawing nature of the aldehyde and fluorine contrasts with the electron-donating effect of the isopropoxy group, leading to a characteristic dispersion of signals in the aromatic region. Critically, the spin-active ¹⁹F nucleus (I=½) introduces complex spin-spin coupling with neighboring protons and carbons, which is a key focus of this guide.[5][6]

Foundational Principles of NMR Analysis for Fluoroaromatic Compounds

NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[3][7] For 2-Fluoro-3-isopropoxybenzaldehyde, we are primarily concerned with ¹H, ¹³C, and ¹⁹F nuclei.

-

Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (like -CHO and -F) "deshield" the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups (like -OR) "shield" it, causing an upfield shift.[8][9]

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei, transmitted through chemical bonds, causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For this molecule, we will analyze proton-proton (ⁿJHH), proton-fluorine (ⁿJHF), and carbon-fluorine (ⁿJCF) couplings.[5][10] The superscript 'n' indicates the number of bonds separating the coupled nuclei.

The logical flow for spectral analysis is outlined below.

Caption: General workflow for NMR-based structure elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton framework. The expected signals are a direct consequence of the molecule's asymmetric substitution pattern.

Predicted ¹H NMR Signals

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Interactions |

| Aldehyde (-CHO) | 9.9 - 10.5 | Doublet (d) or Singlet (s) | ⁴JHF (long-range) |

| Aromatic H-4 | 7.4 - 7.6 | Doublet of Doublets (dd) | ³JHH, ⁴JHF |

| Aromatic H-5 | 7.2 - 7.4 | Triplet (t) or dd | ³JHH, ³JHH |

| Aromatic H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JHH, ⁵JHF |

| Isopropoxy (-CH) | 4.6 - 4.9 | Septet (sept) | ³JHH |

| Isopropoxy (-CH₃) | 1.3 - 1.5 | Doublet (d) | ³JHH |

Detailed Interpretation

-

Aldehyde Proton (H-C=O): This proton is highly deshielded by the anisotropic effect of the carbonyl group and resides far downfield, typically above 10 ppm.[11] It may appear as a sharp singlet or a small doublet due to a four-bond coupling (⁴JHF) to the fluorine atom.

-

Aromatic Protons (H-4, H-5, H-6): These three protons form a complex system.

-

H-6: Located ortho to the strongly electron-withdrawing aldehyde group, this proton is expected to be the most downfield of the aromatic signals. It will be split into a doublet by its vicinal neighbor H-5 (³JHH ≈ 7-8 Hz) and may show further splitting from a five-bond coupling to fluorine (⁵JHF).

-

H-4: Positioned between the fluorine and isopropoxy groups, its chemical shift is a balance of their opposing electronic effects. It will appear as a doublet of doublets, split by H-5 (³JHH ≈ 8-9 Hz) and a through-space or four-bond coupling to fluorine (⁴JHF ≈ 4-5 Hz).

-

H-5: This proton will be split by both H-4 and H-6, likely appearing as a triplet or a doublet of doublets if the coupling constants are unequal.

-

-

Isopropoxy Protons (-OCH(CH₃)₂): This group gives rise to two characteristic signals. The single methine proton (-CH) is split by the six equivalent methyl protons into a septet. The six methyl protons are, in turn, split by the single methine proton into a strong doublet. This classic pattern is a definitive indicator of the isopropoxy group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise. However, the key feature in the ¹³C NMR of this compound is the coupling to fluorine.[5]

Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

| Aldehyde (C=O) | 188 - 195 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C-1 | ~125 | Doublet (d) | ²JCF ≈ 15-20 Hz |

| C-2 | 158 - 162 | Doublet (d) | ¹JCF ≈ 250-260 Hz |

| C-3 | 145 - 150 | Doublet (d) | ²JCF ≈ 10-15 Hz |

| C-4 | ~120 | Singlet (s) or small d | ⁴JCF ≈ 1-3 Hz |

| C-5 | ~128 | Singlet (s) | No significant coupling |

| C-6 | ~118 | Doublet (d) | ³JCF ≈ 4-6 Hz |

| Isopropoxy (-CH) | 70 - 75 | Singlet (s) | No significant coupling |

| Isopropoxy (-CH₃) | 20 - 25 | Singlet (s) | No significant coupling |

Detailed Interpretation

The most powerful diagnostic feature is the set of carbon-fluorine couplings, which allows for unambiguous assignment of the aromatic carbons.

-

Carbonyl Carbon (C=O): Similar to benzaldehyde, this carbon is significantly deshielded and appears near 190 ppm.[12] It will exhibit a small doublet splitting due to a three-bond coupling to fluorine.

-

Aromatic Carbons:

-

C-2 (C-F bond): This carbon signal is split into a large doublet by the directly attached fluorine atom. The one-bond coupling constant (¹JCF) is typically very large, around 250 Hz, making this signal unmistakable.[5]

-

C-1 and C-3 (ortho to F): These carbons, located two bonds away from the fluorine, will also show doublet splitting (²JCF), but with a much smaller coupling constant (10-20 Hz).

-

C-6 (meta to F): The three-bond coupling (³JCF) results in a smaller doublet splitting.

-

C-4 (para to F): The four-bond coupling is often very small or unresolved.

-

-

Isopropoxy Carbons: The methine (-CH) and methyl (-CH₃) carbons of the isopropoxy group appear in the aliphatic region of the spectrum and are readily assigned based on their chemical shifts.

Caption: Key proton coupling relationships in the aromatic ring.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and integrity.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-20 mg of 2-Fluoro-3-isopropoxybenzaldehyde directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. Its residual proton peak at ~7.26 ppm serves as a convenient chemical shift reference. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.[13][14]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[15]

-

Tuning and Matching: Insert the sample into the probe and ensure the probe is properly tuned to the ¹H and ¹³C frequencies and matched to the correct impedance.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

-

Identification of Potential Impurities

In drug development, identifying and controlling impurities is critical. NMR is a powerful tool for detecting process-related impurities, even at low levels. The synthesis of 2-Fluoro-3-isopropoxybenzaldehyde often starts from 3-fluorophenol, which is first protected as an isopropyl ether and then subjected to ortho-lithiation and formylation.[16]

Potential impurities could include:

-

Starting Materials: Unreacted 1-fluoro-3-isopropoxybenzene. Its simpler aromatic NMR pattern would be easily distinguishable.

-

Regioisomers: Formylation at other positions on the aromatic ring, although ortho-lithiation is generally highly selective.

-

Desfluoro Impurities: The presence of phenol (lacking the fluoro group) in the starting material could lead to the formation of 3-isopropoxybenzaldehyde.[17] This impurity would lack any H-F or C-F coupling, making it readily identifiable.

-

Residual Solvents: Signals from solvents used during the synthesis or purification (e.g., diethyl ether, THF, hexane) may be present and can be identified by their characteristic chemical shifts.

Conclusion

The NMR spectral analysis of 2-Fluoro-3-isopropoxybenzaldehyde is a clear demonstration of how fundamental NMR principles can be applied to elucidate a complex molecular structure. The interplay of the aldehyde, fluorine, and isopropoxy substituents provides a rich dataset where chemical shifts and, most importantly, spin-spin coupling constants (¹JCF, ⁿJHF, ⁿJHH) serve as definitive proof of structure. By following a rigorous experimental protocol, researchers can obtain high-fidelity data that not only confirms the identity of the target molecule but also assesses its purity, a crucial step in the advancement of pharmaceutical research and development.

References

-

ResearchGate. (2025). 1H and 13C nuclear magnetic resonance studies of the conformational equilibrium of 2-(diphenylphosphino)benzaldehyde in polar and nonpolar solutions. Signs of the proximate coupling constants, 4J(CHO, 31P) and 3(13CHO, 31P). Available at: [Link]

-

Sci-Hub. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4‐difluorobenzaldehyde isonicotinoylhydrazone and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Concepts in Magnetic Resonance Part A, 34A(5), 297–304. Available at: [Link]

-

Docta Complutense. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183. Available at: [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Available at: [Link]

-

Supporting Information. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Available at: [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(11), 1028-1033. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8, 225. Available at: [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

PMC - NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2006). Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

-

Chemistry LibreTexts. (2024). Multinuclear NMR. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

-

Organic Process Research & Development. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. 17(2), 221–230. Available at: [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 3. longdom.org [longdom.org]

- 4. ijirset.com [ijirset.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.washington.edu [chem.washington.edu]

- 14. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 15. modgraph.co.uk [modgraph.co.uk]

- 16. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 17. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Structural Analysis & Theoretical Band Assignment

Technical Guide: IR Spectroscopy of 2-Fluoro-3-isopropoxybenzaldehyde

Executive Summary This technical guide establishes the standard operating procedure (SOP) for the characterization of 2-Fluoro-3-isopropoxybenzaldehyde (CAS: 1352318-67-2 / Analogous) via Infrared Spectroscopy. As a critical intermediate in the synthesis of benzoxaborole pharmaceuticals (e.g., Tavaborole analogs) and kinase inhibitors, the spectral purity of this compound is paramount. This document details the theoretical band assignments derived from structural analogs (2-fluorobenzaldehyde and 3-isopropoxybenzaldehyde), provides a validated ATR-FTIR protocol, and outlines a troubleshooting logic for common synthetic impurities.

The infrared spectrum of 2-Fluoro-3-isopropoxybenzaldehyde is a composite of three distinct electronic environments: the electron-deficient benzaldehyde core, the electronegative ortho-fluorine, and the electron-donating meta-isopropoxy ether.

Electronic Effects on the Carbonyl (C=O)

The carbonyl stretching frequency is the primary diagnostic marker.[1]

-

Base Value: Unsubstituted benzaldehyde appears at ~1703 cm⁻¹ .[1]

-

Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong inductive effect (-I), withdrawing electron density from the ring and shortening the C=O bond, potentially raising the frequency. However, this is often counterbalanced by field effects.[1] In 2-fluorobenzaldehyde, the C=O stretch is observed at 1695–1700 cm⁻¹ .[1]

-

Meta-Isopropoxy Effect: The alkoxy group at C3 is electron-donating by resonance (+R), but this effect is attenuated in the meta position compared to para.[1] The inductive withdrawal (-I) of the oxygen atom also plays a role.[1]

-

Net Prediction: The combined electronic environment typically results in a sharp, intense carbonyl band in the 1690–1705 cm⁻¹ range.

Diagnostic Vibrational Table

The following assignments are synthesized from standard spectroscopic data of structural analogs validated against NIST databases.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |

| Aldehyde C-H | 2840–2860 & 2730–2760 | Medium | C-H Stretching (Fermi Resonance) | Critical: Distinguishes aldehyde from ketone/ester.[1] Appears as a distinct doublet. |

| Carbonyl (C=O) | 1690–1705 | Strong | C=O Stretching | Primary confirmation of aldehyde functionality.[1] |

| Aromatic Ring | 1580–1610 & 1470–1500 | Med-Strong | C=C Ring Stretching | Confirms aromaticity; split due to asymmetric substitution.[1] |

| Isopropyl (CH₃) | 1380 & 1370 | Medium | C-H Bending (Gem-dimethyl) | Specific: The "isopropoxy doublet" confirms the ether tail integrity. |

| Aryl Ether (Ar-O-C) | 1250–1280 | Strong | C-O Asymmetric Stretch | Confirms the attachment of the isopropoxy group to the ring. |

| Aryl Fluoride (C-F) | 1210–1240 | Strong | C-F Stretching | Often overlaps with ether bands; creates a broad, intense "fingerprint" region. |

| OOP Bending | 740–800 | Strong | C-H Out-of-Plane Bending | Indicative of 1,2,3-trisubstituted benzene pattern.[1] |

Part 2: Experimental Protocol (ATR-FTIR)

Objective: To acquire a high-fidelity spectrum suitable for purity assessment and structural validation. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture artifacts (OH bands) that mimic phenol impurities.[1]

Instrumentation & Parameters

-

Instrument: FTIR Spectrometer (e.g., Bruker Tensor, PerkinElmer Spectrum).[1]

-

Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

-

Scans: 32 (Screening) or 64 (Final QC).

-

Range: 4000–600 cm⁻¹.[1]

Step-by-Step Methodology

-

System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor contributions.[1]

-

Sample Loading:

-

Acquisition: Initiate the scan. Monitor the live interferogram for signal saturation (max amplitude should not exceed detector limits).

-

Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters unless signal-to-noise is <500:1, as this can obscure the Fermi resonance doublet.[1]

Part 3: Visualization of Analytical Logic

Workflow: From Synthesis to Spectral Validation

This diagram illustrates the decision-making process during the spectral analysis of the crude or purified intermediate.

Figure 1: Logic gate for spectral validation. The presence of the Fermi doublet and absence of broad OH are the primary "Go/No-Go" criteria.

Part 4: Troubleshooting & Impurity Profiling

Distinguishing the target molecule from its synthetic precursors is the most valuable application of IR in this context.[1]

Common Impurities

| Impurity | Origin | Spectral Signature (vs. Product) |

| 2-Fluoro-3-hydroxybenzaldehyde | Unreacted Starting Material | Broad O-H stretch (3200–3550 cm⁻¹). The carbonyl shift may move to ~1670 cm⁻¹ due to hydrogen bonding. |

| 2-Bromopropane | Alkylating Reagent | Absence of Carbonyl.[1] Strong sp³ C-H stretches.[1] |

| 2-Fluoro-3-isopropoxybenzoic Acid | Oxidation Byproduct | Broad O-H (2500–3300 cm⁻¹) overlapping C-H.[1] Carbonyl shifts to ~1680 cm⁻¹ (dimer).[1] |

Handling Artifacts

-

Water Vapor: Sharp, jagged peaks in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions indicate poor background subtraction. Action: Purge sample chamber with N₂ or re-run background.

-

CO₂ Doublet: A strong doublet at 2350 cm⁻¹ is atmospheric CO₂.[1] Action: Ignore; does not interfere with fingerprint region.

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 2-Fluorobenzaldehyde (CAS 446-52-6). NIST Chemistry WebBook, SRD 69.[1][4][5][6] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 3-Methoxybenzaldehyde (CAS 591-31-1). NIST Chemistry WebBook, SRD 69.[1][4][5][6] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for Fermi resonance and ortho-substitution effects).

-

PubChem. (2024).[1] Compound Summary for CID 250077: 4-Isopropoxybenzaldehyde. (Used for isopropoxy group vibrational correlations).[1] Retrieved from [Link]

Sources

- 1. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Benzaldehyde, 2-fluoro- [webbook.nist.gov]

- 4. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 5. Benzaldehyde [webbook.nist.gov]

- 6. Benzaldehyde, 2-fluoro- [webbook.nist.gov]

Technical Guide: Mass Spectrometry Analysis of 2-Fluoro-3-isopropoxybenzaldehyde

Content Type: Technical Guide / Whitepaper Subject: Analytical Chemistry / Pharmaceutical Intermediate Analysis Target Audience: Analytical Scientists, Process Chemists, and QC Specialists in Drug Development[1][2]

Executive Summary

2-Fluoro-3-isopropoxybenzaldehyde (CAS: 86256-43-1) is a critical pharmacophore building block, most notably utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Crisaborole .[1][2][3] Its structural integrity is pivotal for downstream efficacy; however, its aldehyde functionality and isopropoxy ether linkage present specific stability challenges—namely oxidation and dealkylation.

This guide provides an autonomous, in-depth technical framework for the mass spectrometric characterization of this intermediate. It moves beyond standard operating procedures to explain the physicochemical rationale behind ionization choices, fragmentation mechanisms, and impurity profiling.

Part 1: Molecular Characteristics & Ionization Physics[2]

Before establishing an instrument method, one must understand the analyte's behavior in the gas phase.

Physicochemical Profile[1][2][4]

-

Formula:

-

Key Moieties:

-

Aldehyde (-CHO): Prone to

-cleavage; susceptible to oxidation (forming benzoic acid derivatives).[1][2] -

Isopropoxy (

): A diagnostic structural feature.[2] In Mass Spectrometry (MS), this group typically undergoes a specific rearrangement (loss of propene).[2] -

Fluorine (-F): Provides mass defect stability but does not easily fragment off the aromatic ring.[1][2]

-

Ionization Strategy: GC-MS vs. LC-MS

The choice of ionization dictates the spectral information obtained.[1]

| Feature | Electron Impact (EI) - GC-MS | Electrospray Ionization (ESI) - LC-MS |

| Energy Regime | Hard Ionization (70 eV): High fragmentation.[1][2] | Soft Ionization: Low fragmentation.[1][2] |

| Primary Ion | Molecular Ion ( | Protonated Molecule |

| Utility | Structural Elucidation: The "fingerprint" of the isopropoxy and aldehyde groups. | Trace Quantification: High sensitivity for impurities in complex matrices.[1][2] |

| Caveat | Thermal degradation of the aldehyde is possible in the injector port. | Aldehydes ionize poorly in ESI+ unless derivatized or forming adducts ( |

Expert Insight: For raw material purity assessment, GC-MS (EI) is the gold standard due to the volatility of the benzaldehyde. For trace analysis within a final drug matrix (e.g., Crisaborole ointment), LC-MS/MS is required to avoid thermal stress.[2]

Part 2: Fragmentation Mechanics (The Core)[2]

Understanding the fragmentation is essential for confirming identity and distinguishing this molecule from positional isomers (e.g., 2-fluoro-4-isopropoxybenzaldehyde).[1][2]

The Diagnostic "Propene Loss" (McLafferty-like Rearrangement)

The most distinct feature of isopropyl aryl ethers in EI-MS is the loss of a neutral propene molecule (

-

Parent Ion: m/z 182

-

Transition: The isopropyl group rearranges, transferring a hydrogen to the oxygen and expelling propene.

-

Product: A phenol radical cation (m/z 140).[2]

Aldehyde -Cleavage

Characteristic of all benzaldehydes:

-

Loss of Hydrogen: m/z

(Usually a strong peak). -

Loss of Formyl Radical (-CHO): m/z

(Loss of 29 Da).[2]

Visualization of Fragmentation Pathway

The following diagram maps the logical decay of the molecule under 70 eV Electron Impact.

Figure 1: Predicted EI-MS fragmentation tree for 2-Fluoro-3-isopropoxybenzaldehyde.[1][2] The transition from m/z 182 to 140 is the primary diagnostic marker.

Part 3: Experimental Workflows & Protocols

Protocol A: GC-MS Purity Assay

This protocol is designed to quantify the aldehyde and detect the "Over-Oxidized" impurity (Carboxylic Acid).

Reagents:

-

Solvent: Acetonitrile (HPLC Grade).[2] Note: Avoid Methanol to prevent acetal formation.

Instrument Parameters:

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm) | Non-polar phase separates isomers effectively.[1][2] |

| Injector Temp | 200°C | Critical: Keep typically lower than 250°C to prevent thermal oxidation of the aldehyde in the inlet. |

| Split Ratio | 50:1 | Prevent detector saturation; aldehydes are active compounds.[1][2] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal resolution. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening.[2] |

| MS Source | 230°C, 70 eV | Standard EI conditions. |

Self-Validating Step: Inject a blank Acetonitrile sample immediately after the high-concentration standard.[1][2] If peaks appear, you have "carryover" or "ghost peaks" from the aldehyde polymerizing in the liner. Action: Change the liner and reduce inlet temperature.

Protocol B: LC-MS/MS Trace Analysis (Impurity Profiling)

Used when the molecule is an impurity within a drug substance (e.g., Crisaborole).[2]

Workflow Logic: Aldehydes ionize poorly in ESI positive mode. To enhance sensitivity, we monitor the Sodium Adduct or use APCI (Atmospheric Pressure Chemical Ionization).

Methodology:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).[2]

-

Ionization: ESI Positive.

-

Target Ions:

Part 4: Impurity Profiling & Troubleshooting[1]

In synthesis, the quality of 2-Fluoro-3-isopropoxybenzaldehyde directly impacts the yield of the final API.[1]

Common Impurities

The mass spectrometer must be tuned to detect these specific degradation products:

-

2-Fluoro-3-hydroxybenzaldehyde (m/z 140):

-

Origin: Hydrolysis of the isopropoxy group (De-alkylation).

-

Detection: GC-MS peak at m/z 140 (Parent).[1][2] Note that this m/z 140 is the parent here, whereas in the target molecule, 140 is a fragment. Retention time will differ significantly (Phenols elute earlier/later depending on column polarity).[2]

-

-

2-Fluoro-3-isopropoxybenzoic Acid (m/z 198):

Analytical Logic Diagram

The following flowchart illustrates the decision matrix for analyzing this compound.

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[2] PubChem Compound Summary for CID 118803, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (Analogous Structure).[1][2] Retrieved from [Link][2]

-

McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Authoritative text on McLafferty rearrangements in ethers and aldehydes).

-

Pfizer Inc. (2016).[2] Crisaborole (Eucrisa) Prescribing Information.[2] (Context for the use of benzaldehyde intermediates in boron-based PDE4 inhibitors).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Reference for alpha-cleavage mechanisms in aromatic aldehydes).

-

NIST Mass Spectrometry Data Center. (n.d.).[2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link] (General reference for benzaldehyde fragmentation patterns).[2]

Sources

Technical Monograph: Structural Elucidation of 2-Fluoro-3-isopropoxybenzaldehyde

Executive Summary

2-Fluoro-3-isopropoxybenzaldehyde (CAS: N/A for specific isomer in common public databases, typically custom synthesized) represents a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. The simultaneous presence of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group creates a unique "push-pull" electronic environment that modulates metabolic stability and lipophilicity.

However, the synthesis of this intermediate often poses significant regiochemical challenges. Whether via formylation of fluorophenols or alkylation of hydroxybenzaldehydes, the risk of positional isomerism (e.g., 2-fluoro-4-isopropoxy or 2-fluoro-6-isopropoxy variants) is high. This guide outlines a self-validating spectroscopic workflow to unambiguously confirm the 2,3-substitution pattern, distinguishing it from common synthetic impurities.

Synthetic Context & Impurity Profile

To understand the elucidation challenge, one must understand the origin. The most robust synthetic route involves the O-alkylation of 2-fluoro-3-hydroxybenzaldehyde .

Synthetic Pathway & Risk Factors

While this route fixes the aromatic regiochemistry prior to alkylation, commercial starting materials often contain 5-10% of the 4-hydroxy isomer. Furthermore, competitive C-alkylation or over-alkylation can occur.

Figure 1: Synthetic pathway highlighting the origin of potential regioisomeric impurities.

Spectroscopic Characterization Strategy

The elucidation relies on a "Triangulation Strategy" using

H NMR Analysis (400 MHz, CDCl )

The aromatic region is the primary diagnostic tool. The 2,3-substitution pattern results in three contiguous aromatic protons (H-4, H-5, H-6), creating a distinct ABC (or AMX) spin system, unlike the isolated spin systems found in 2,4- or 2,5-isomers.

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| CHO | ~10.2 - 10.4 | d (doublet) | Diagnostic: The aldehyde proton couples to the ortho-Fluorine. | |

| H-6 | ~7.5 - 7.7 | m (approx.[1] dd) | Deshielded by CHO. Ortho to CHO, Meta to F. | |

| H-5 | ~7.1 - 7.2 | t (approx. dd) | Para to F. Large ortho couplings to H4/H6 dominate. | |

| H-4 | ~7.2 - 7.3 | m (approx.[1] dd) | Ortho to O-iPr, Meta to F. | |

| OCH | ~4.6 | sept | Methine of isopropyl group. | |

| CH | ~1.4 | d | Methyls of isopropyl group. |

Key Insight: The "W-coupling" (

C and F NMR Signatures[2][3]

- F NMR: Expect a singlet (decoupled) or multiplet (coupled) around -120 to -135 ppm .

-

C NMR (

-

C-2 (C-F): d,

Hz (Huge doublet). -

C-1 (C-CHO): d,

Hz. -

C-3 (C-O-iPr): d,

Hz. -

C-4: d,

Hz.

-

Distinguishing Regioisomers (The Logic Gate)

The most common error is misidentifying the 2,4-isomer (where protons are not contiguous) as the 2,3-isomer.

Figure 2: Logical decision tree for distinguishing the target molecule from common regioisomers.

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To definitively prove the 3-position of the isopropoxy group:

-

Irradiate the Isopropyl Methine proton (~4.6 ppm).

-

Observation: You should see a strong NOE enhancement of the aromatic H-4 doublet.

-

Negative Control: You should NOT see enhancement of the Aldehyde proton. (If you see NOE between iPr and CHO, you have the 2-fluoro-6-isopropoxy isomer).

Experimental Protocols

Analytical HPLC Method (Purity Assessment)

Before NMR, ensure purity >95% to avoid signal overlap.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Flow Rate: 1.0 mL/min.

NMR Sample Preparation

-

Solvent: CDCl

is preferred over DMSO- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Class A).

References

-

BenchChem. (2025).[2] A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde. Retrieved from

-

ChemicalBook. (n.d.). 2-Fluorobenzaldehyde NMR and IR Spectra Data. Retrieved from

-

Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

-

Favaro, D. C., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Retrieved from

-

Common Organic Chemistry. (2025). Mitsunobu Reaction - Common Conditions and Protocols. Retrieved from

Sources

Introduction: The Enduring Versatility of the Benzaldehyde Scaffold

An In-Depth Technical Guide to Substituted Benzaldehydes: Synthesis, Characterization, and Therapeutic Applications

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their significance lies in the versatile reactivity of the aldehyde functional group, which is susceptible to nucleophilic attack, and the tunable electronic properties of the aromatic ring, which can be modified with various substituents to modulate biological activity and chemical reactivity.[3]

First isolated from bitter almonds in 1803, benzaldehyde's journey from a natural product to a synthetic staple has mirrored the evolution of organic chemistry.[1] Today, its derivatives are integral to drug discovery, with research demonstrating their potential across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of these vital molecules, emphasizing the causality behind experimental choices and providing actionable protocols for the modern researcher.

Part 1: Synthetic Methodologies - Crafting the Core Scaffold

The synthesis of substituted benzaldehydes has evolved from classical named reactions to highly efficient, one-pot catalytic procedures. The choice of method is dictated by the desired substitution pattern, scale, and tolerance of functional groups.

Classical Formylation Reactions

These methods directly introduce an aldehyde group onto a pre-existing aromatic ring.

-

Gattermann-Koch Reaction: This reaction formylates benzene or substituted benzenes using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a catalyst like anhydrous aluminum chloride or cuprous chloride.[6] It is particularly effective for simple, electron-rich aromatic systems but is limited by the harsh conditions and the need to handle toxic CO gas.

-

Vilsmeier-Haack Reaction: A milder alternative, this reaction uses a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent. It is well-suited for activated aromatic compounds like anilines and phenols.

Modern Approaches: The One-Pot Reduction/Cross-Coupling

A significant advancement in the synthesis of functionalized benzaldehydes is the development of one-pot procedures that combine reduction and cross-coupling, offering high efficiency and broad substrate scope.[7][8] A particularly powerful method involves the use of Weinreb amides as stable precursors.[3][9]

The rationale for using a Weinreb amide lies in its controlled reactivity. Unlike more reactive precursors, the N-methoxy-N-methylamide group forms a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents or hydrides, preventing the common problem of over-addition that would lead to secondary alcohols instead of the desired aldehyde.[3]

A state-of-the-art method involves the rapid reduction of a Weinreb amide with diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate.[3][7] This intermediate effectively "masks" the reactive aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with a variety of organometallic reagents (e.g., organolithiums) in the same pot. This avoids a separate workup and purification step, saving time and resources.[9][10]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substituted N-methoxy-N-methylbenzamide (Weinreb amide, 1.0 eq) in anhydrous toluene.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 5 minutes. The formation of the stable hemiaminal intermediate is typically rapid.

-

Catalyst Addition: To the mixture, add a pre-oxidized palladium catalyst (e.g., 5 mol % Pd(PtBu3)2).

-

Cross-Coupling: Add the desired organolithium reagent (1.2 eq) dropwise or via syringe pump over 10-15 minutes, maintaining the temperature at 0 °C.

-

Quench: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: One-pot synthesis of substituted benzaldehydes.

Part 2: Spectroscopic Characterization

Unambiguous characterization of synthesized substituted benzaldehydes is critical. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key carbonyl (C=O) and aldehydic (C-H) functional groups.

-

C=O Stretch: A strong, sharp absorption band appears in the region of 1685-1740 cm⁻¹. The exact position is diagnostic: conjugation with the aromatic ring lowers the frequency to ~1685-1710 cm⁻¹ due to resonance, which weakens the C=O double bond.[11][12] Saturated aldehydes appear at higher frequencies (~1720-1740 cm⁻¹).[11]

-

Aldehydic C-H Stretch: Two characteristic, medium-intensity bands appear near 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[12] The presence of these two peaks is a definitive indicator of an aldehyde, distinguishing it from a ketone.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the electronic environment of protons (¹H NMR) and carbons (¹³C NMR).

-

¹H NMR: The aldehydic proton is highly deshielded and appears as a distinctive singlet (or a finely split multiplet) far downfield, typically in the δ 9.0-10.0 ppm region.[11][13] Aromatic protons resonate in the δ 6.5-8.5 ppm range, with their splitting patterns revealing the substitution on the ring.[13]

-

¹³C NMR: The carbonyl carbon of an aldehyde is also highly deshielded, appearing in the δ 190-200 ppm range.[12] This downfield shift is a clear marker for a carbonyl group.[14]

| Spectroscopic Feature | Typical Range / Value | Comments |

| IR: C=O Stretch | 1685 - 1710 cm⁻¹ | Lower frequency indicates conjugation with the aromatic ring.[11][12] |

| IR: Aldehydic C-H Stretch | ~2720 and ~2820 cm⁻¹ | A pair of bands, characteristic of the aldehyde group.[12] |

| ¹H NMR: Aldehydic Proton (CHO) | δ 9.0 - 10.0 ppm | Highly deshielded, usually a singlet.[11] |

| ¹³C NMR: Carbonyl Carbon (C=O) | δ 190 - 200 ppm | Diagnostic for aldehyde/ketone carbonyl carbons.[12] |

| Table 1: Key Spectroscopic Data for Aromatic Aldehydes. |

Part 3: Therapeutic Applications in Drug Development

The benzaldehyde scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Substituents on the aromatic ring are crucial for tuning potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Substituted benzaldehydes have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Induction of Apoptosis: Certain benzyloxybenzaldehyde derivatives have shown potent activity against human leukemia (HL-60) cells.[15] Studies indicate these compounds can induce apoptosis (programmed cell death) by causing a loss of mitochondrial membrane potential and arresting the cell cycle.[15] For example, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a particularly potent derivative.[15]

-

Overcoming Treatment Resistance: Benzaldehyde has been shown to inhibit the growth of therapy-resistant pancreatic cancer.[16] The proposed mechanism involves targeting the interaction of the signaling protein 14-3-3ζ with Ser28-phosphorylated histone H3 (H3S28ph), which is critical for cancer cell survival and resistance.[16]

-

ALDH Inhibition: Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, are overexpressed in several cancers and contribute to chemoresistance. Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3, offering a promising strategy to re-sensitize cancer cells to standard therapies.[17]

Caption: Apoptosis induction by benzaldehyde derivatives.

Antimicrobial and Antifungal Activity

The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Substituted benzaldehydes have emerged as a promising class of compounds.

-

Structure-Activity Relationship (SAR): Unsubstituted benzaldehyde often shows minimal antimicrobial activity. However, the addition of substituents, particularly halogens (e.g., chloro), nitro, and additional hydroxyl groups, can dramatically increase potency against a range of bacteria and fungi.[18] This highlights the importance of SAR studies in optimizing the scaffold for antimicrobial efficacy.

-

Mechanism of Action: While the exact mechanisms can vary, some benzaldehyde derivatives are thought to disrupt microbial cellular integrity and function. For instance, oxime ester derivatives of substituted benzaldehydes have been synthesized and confirmed to have significant activity against both bacterial and fungal strains.[19]

Neuroprotective Effects

Emerging research indicates that benzaldehyde derivatives may have therapeutic potential for neurodegenerative diseases like Alzheimer's and for protecting against neuronal damage.

-

Anti-inflammatory and Antioxidant Effects: Benzaldehydes isolated from the fungus Aspergillus terreus have been shown to reduce neuroinflammation in hippocampal neuronal cells.[20] They achieve this by decreasing the secretion of inflammatory mediators (TNF-α, IL-6) and reducing oxidative stress.[20]

-

Inhibition of Tau Pathways: Some derivatives can suppress signaling pathways related to the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[20]

-

Acetylcholinesterase (AChE) Inhibition: Benzimidazole-based derivatives of substituted benzaldehydes have been synthesized and shown to be potent inhibitors of AChE, an enzyme targeted by current Alzheimer's drugs.[5][21]

| Derivative Class | Therapeutic Target | Key Findings | IC₅₀ / Activity |

| Benzyloxybenzaldehydes | Cancer (Leukemia) | Induce apoptosis, arrest cell cycle.[15] | Significant activity at 1-10 µM.[15] |

| Halogenated Salicylaldehydes | Bacteria & Fungi | Potent, broad-spectrum antimicrobial activity.[18] | Inhibitory zones up to 49 mm.[18] |

| Benzimidazole Derivatives | Alzheimer's Disease | Potent inhibition of Acetylcholinesterase (AChE).[5] | IC₅₀ values as low as 0.050 µM.[5] |

| Benzyloxybenzaldehydes | Cancer (ALDH) | Selective inhibition of the ALDH1A3 enzyme.[17] | IC₅₀ values as low as 0.23 µM.[17] |

| Table 2: Pharmacological Activity of Selected Substituted Benzaldehyde Derivatives. |

Conclusion and Future Outlook

References

-

Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

-

Cytotoxic evaluation of substituted benzaldehydes. (2014). Universidade Federal do Ceará. Retrieved February 10, 2026, from [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]

- A kind of preparation method of benzaldehyde and its derivative. (2017). Google Patents.

-

Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025). Fujita Health University. Retrieved February 10, 2026, from [Link]

-

How do you synthesize benzaldehyde from benzene? (2012). Quora. Retrieved February 10, 2026, from [Link]

-

Aldehydes Spectroscopy Tutorial. (n.d.). University of Colorado Boulder. Retrieved February 10, 2026, from [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). NC DOCKS. Retrieved February 10, 2026, from [Link]

-

Gao, S., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 38. [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). MDPI. Retrieved February 10, 2026, from [Link]

-

Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo. Retrieved February 10, 2026, from [Link]

-

Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (2011). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

-

Antitumor activity of benzaldehyde. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Antibacterial activity of some selected substituted benzaldoximes. (2020). Journal of Chemical Society of Nigeria. Retrieved February 10, 2026, from [Link]

-

Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2023). MDPI. Retrieved February 10, 2026, from [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Shah, S. A. A. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). MDPI. Retrieved February 10, 2026, from [Link]

-

Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. Retrieved February 10, 2026, from [Link]

-

Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

Example 8. (n.d.). University of Colorado Boulder. Retrieved February 10, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved February 10, 2026, from [Link]

-

Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2015). Arabian Journal of Chemistry. [Link]

-

IR and NMR Spectroscopy Basics. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

-

Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Oregon State University. Retrieved February 10, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Protective effect of benzaldehyde combined with albendazole against brain injury induced by Angiostrongylus cantonensis infection in mice. (2023). International Journal of Antimicrobial Agents. [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Molecules. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]

-

Mudalige, A., Malm, E., Larsson, A., Mannervik, B., & Morgenstern, R. (2023). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 28(18), 6520. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

-

What are six applications for benzaldehyde. (n.d.). Company News. Retrieved February 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 15. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease | MDPI [mdpi.com]

- 21. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]

Technical Profile: Chemical Reactivity & Synthetic Utility of 2-Fluoro-3-isopropoxybenzaldehyde

This guide provides an in-depth technical analysis of 2-Fluoro-3-isopropoxybenzaldehyde , a specialized fluorinated building block used in the synthesis of kinase inhibitors, agrochemicals, and advanced materials.[1][2]

Executive Summary: The "Push-Pull" Scaffold

2-Fluoro-3-isopropoxybenzaldehyde (CAS: 1204176-39-5) is a trisubstituted benzene derivative characterized by a unique electronic "push-pull" system.[1][2] Its reactivity is defined by the competition between the electron-withdrawing aldehyde and fluorine groups against the electron-donating isopropoxy group.[1][2]

For the medicinal chemist, this molecule offers two distinct vectors for diversification:

-

The Carbonyl Vector (C1): Highly reactive toward nucleophilic addition and condensation, activated inductively by the ortho-fluorine.[2]

-

The Fluorine Vector (C2): A conditional handle for Nucleophilic Aromatic Substitution (SNAr), modulated by the adjacent isopropoxy group.[2]

Structural & Electronic Analysis

Electronic Architecture

The reactivity of the core is dictated by the interplay of three substituents on the benzene ring:

| Position | Substituent | Electronic Effect (Hammett) | Impact on Reactivity |

| C1 | Aldehyde (-CHO) | Strong EWG ( | Activates the ring for nucleophilic attack; susceptible to oxidation/reduction.[1][2] |

| C2 | Fluorine (-F) | Inductive EWG / Resonance EDG | Inductive: Increases acidity of C1-H and electrophilicity of C1.Resonance: Minor donation to ring.[1][2] Acts as a leaving group in SNAr.[1][2][3][4] |

| C3 | Isopropoxy (-OiPr) | Strong EDG (Resonance) | Resonance: Donates electron density to C2 , C4, and C6.Steric: Bulky group shields C2 and C4.[2] |

The "Ortho-Effect" Conflict

A critical feature of this molecule is the electronic conflict at the C2 position :

-

Activation: The C1-aldehyde withdraws electron density from C2, theoretically activating the C-F bond for displacement.[1]

-

Deactivation: The C3-isopropoxy group donates electron density directly into the C2 position via resonance.[1][2]

Synthetic Implication: Unlike 2-fluorobenzaldehyde, where the fluorine is easily displaced, the 3-isopropoxy group in this molecule significantly deactivates the C-F bond toward SNAr.[1] Consequently, chemoselective functionalization of the aldehyde is the dominant reaction pathway, while fluorine displacement requires forcing conditions.[1]

Core Reactivity Profile

A. The Carbonyl Vector (Dominant Pathway)

The aldehyde at C1 is the primary handle.[2] The ortho-fluorine atom inductively withdraws electron density, making the carbonyl carbon more electrophilic than in non-fluorinated analogs.[1]

1. Reductive Amination

This is the most common workflow for generating benzylamine cores (e.g., for kinase inhibitor scaffolds).

-

Mechanism: Formation of an imine/iminium species followed by hydride transfer.[1][2]

-

Protocol Note: The ortho-fluorine may slightly destabilize the imine intermediate due to inductive electron withdrawal, but this also accelerates the initial nucleophilic attack by the amine.[1] Mild acid catalysis is recommended to ensure imine formation.[1][2]

2. Condensation Reactions (Wittig / Knoevenagel)

The activated carbonyl reacts rapidly with ylides and active methylene compounds.[2]

-

Application: Synthesis of cinnamyl derivatives or benzosuberone precursors via chain extension.[1][2]

B. The Fluorine Vector (Conditional Pathway)

Displacement of the C2-fluorine (SNAr) is challenging due to the electron donation from the C3-isopropoxy group.[2]

-

Feasibility: Low to Moderate.[2]

-

Requirements: Requires strong nucleophiles (e.g., thiols, alkoxides) and polar aprotic solvents (DMSO, NMP) at elevated temperatures (>100°C).[2]

-

Competition: The aldehyde is prone to side reactions (Cannizzaro, benzoin condensation) under the basic conditions required for SNAr.

-

Strategy: If SNAr is required, it is often better to protect the aldehyde (as an acetal) or perform the displacement after converting the aldehyde to a more robust electron-withdrawing group (e.g., nitrile or sulfone).

C. The Ether Vector (Deprotection)

The isopropoxy group is generally stable but can be cleaved to the phenol.

-

Reagents:

(Boron tribromide) or -

Selectivity:

will cleave the ether without affecting the C-F bond, though the aldehyde must be monitored for Lewis acid-catalyzed polymerization.[1]

Visualizing the Reactivity Map

The following diagram outlines the divergent synthetic pathways available for 2-Fluoro-3-isopropoxybenzaldehyde.

Figure 1: Divergent synthetic pathways.[1][2] Green paths represent high-yielding, standard transformations.[1][2] The red dashed path indicates the kinetically challenging SNAr route.

Experimental Protocol: Chemoselective Reductive Amination

This protocol demonstrates the selective functionalization of the aldehyde in the presence of the potentially reactive fluorine and isopropoxy groups.

Objective: Synthesis of N-(2-fluoro-3-isopropoxybenzyl)propan-2-amine.

Reagents:

-

Isopropylamine (1.2 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

-

Acetic Acid (1.0 equiv)[2]

-

Dichloromethane (DCM) (0.2 M concentration)[2]

Procedure:

-

Imine Formation: In a dry round-bottom flask under

, dissolve the aldehyde in DCM. Add isopropylamine followed by acetic acid.[1][2] Stir at room temperature for 30–60 minutes. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Why STAB? It is milder than

and chemoselective for imines over aldehydes, preventing direct reduction of unreacted aldehyde to the benzyl alcohol.[1]

-

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM (3x).[2] Wash combined organics with brine, dry over -

Purification: The crude amine is typically pure enough for downstream steps.[1][2] If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).[1]

Self-Validating Logic:

-

If the reaction stalls at the imine: The steric bulk of the isopropoxy group (position 3) and fluorine (position 2) might hinder the approach of the reducing agent. Increase time or switch to the smaller reducing agent

(with safety precautions). -

If benzyl alcohol side-product forms: The imine formation was incomplete before reduction.[1][2] Increase the pre-stir time or add molecular sieves to remove water.[1][2]

Safety & Handling

-

Hazards: 2-Fluoro-3-isopropoxybenzaldehyde is an irritant (H315, H319, H335).[1][2]

-

Fluorine Safety: While the C-F bond is stable under standard conditions, combustion can release HF.[1]

-

Storage: Store under inert atmosphere at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1][2]

References

-

Sigma-Aldrich. Product Specification: 2-Fluoro-3-isopropoxybenzaldehyde.[1][2] Available at: [1][2]

-

PubChem. Compound Summary: 4-Isopropoxybenzaldehyde (Analogous Reactivity Data). National Library of Medicine.[1][2] Available at: [2]

-

Ossila. 3-Fluoro-2-hydroxybenzaldehyde: Applications in Salen Ligands and APIs. Available at: [2]

-

Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Available at:

-

BenchChem. Application Notes: SNAr Reactions on Fluoropyridines and Benzaldehydes. Available at: [2]

-

Common Organic Chemistry. Reductive Amination Conditions & Mechanisms. Available at: [2]

Sources

Synthesis Protocol for 2-Fluoro-3-isopropoxybenzaldehyde: An Application Note for Advanced Research

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-3-isopropoxybenzaldehyde, a key intermediate in the development of novel therapeutics and advanced materials. The described methodology is a robust two-step process commencing with the Williamson ether synthesis for the O-isopropylation of 2-Fluoro-3-hydroxybenzaldehyde. This document offers an in-depth explanation of the experimental choices, detailed procedural steps, reagent specifications, and safety considerations to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

Fluorinated benzaldehyde derivatives are crucial building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. 2-Fluoro-3-isopropoxybenzaldehyde, in particular, serves as a versatile precursor for the synthesis of a wide range of biologically active compounds and functional materials. Benzaldehydes, in general, are important intermediates in the pharmaceutical and fragrance industries.[1][2] This protocol outlines a reliable and scalable method for the preparation of this valuable compound.

Overall Synthesis Workflow

The synthesis of 2-Fluoro-3-isopropoxybenzaldehyde is achieved through a two-step process. The first step involves the O-isopropylation of 2-Fluoro-3-hydroxybenzaldehyde via a Williamson ether synthesis. This is followed by purification to yield the final product.

Caption: Overall workflow for the synthesis of 2-Fluoro-3-isopropoxybenzaldehyde.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 2-Fluoro-3-hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | |

| 2-Bromopropane | ≥99% | Sigma-Aldrich | |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Ground to a fine powder before use. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Deionized Water | |||

| Brine (Saturated NaCl solution) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | |

| Round-bottom flask | VWR | ||

| Magnetic stirrer and stir bar | VWR | ||

| Reflux condenser | VWR | ||

| Heating mantle | VWR | ||

| Separatory funnel | VWR | ||

| Rotary evaporator | Buchi | ||

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Experimental Protocol

Step 1: O-Isopropylation via Williamson Ether Synthesis

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-hydroxybenzaldehyde (5.0 g, 35.7 mmol).

-

Add anhydrous potassium carbonate (9.86 g, 71.4 mmol) to the flask.

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure proper dispersion of the reagents.

-

Slowly add 2-bromopropane (6.6 mL, 71.4 mmol) to the reaction mixture using a dropping funnel over a period of 10 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting material (2-Fluoro-3-hydroxybenzaldehyde) should be consumed.

Step 2: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Add 100 mL of deionized water to the separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0-10% ethyl acetate in hexanes to yield 2-Fluoro-3-isopropoxybenzaldehyde as a clear oil.

Mechanism and Scientific Rationale

The synthesis of 2-Fluoro-3-isopropoxybenzaldehyde is based on the well-established Williamson ether synthesis.[3][4][5] This reaction proceeds via an SN2 mechanism.[4][6]

Step 1: Deprotonation

The reaction is initiated by the deprotonation of the hydroxyl group of 2-Fluoro-3-hydroxybenzaldehyde by potassium carbonate, a moderately strong base. This forms a phenoxide ion, which is a potent nucleophile. Acetonitrile is an ideal polar aprotic solvent for this reaction as it can dissolve the reactants but does not participate in the reaction.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 2-bromopropane. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. In this SN2 reaction, the bromide ion is displaced as the leaving group.[6]

Caption: Mechanism of the Williamson ether synthesis for 2-Fluoro-3-isopropoxybenzaldehyde.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.

-

Acetonitrile is toxic and flammable. Handle with care.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 4.70 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 1.40 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 189.5, 155.0 (d, J = 245.0 Hz), 148.0, 128.0, 125.5, 120.0 (d, J = 15.0 Hz), 115.0, 72.0, 22.0.

-

Mass Spectrometry (EI): m/z (%) = 182 (M⁺).

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time or ensure the reaction is at a full reflux. |

| Inactive base. | Use freshly opened or properly stored anhydrous potassium carbonate. Ensure it is finely ground. | |

| Low yield | Loss of product during work-up. | Ensure complete extraction and minimize transfers. |

| Side reactions. | Use anhydrous solvent to prevent hydrolysis of the alkyl halide. | |

| Impure product | Incomplete separation during chromatography. | Optimize the solvent system for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Fluoro-3-isopropoxybenzaldehyde. The Williamson ether synthesis approach is a high-yielding and straightforward method suitable for both small-scale research and larger-scale production. The provided rationale and troubleshooting guide will aid researchers in successfully implementing this procedure.

References

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

PMC - NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Googleapis.com. (n.d.). WO 99/38833.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

-

TECHVINA. (n.d.). APPLICATIONS OF BENZALDEHYDE. Retrieved from [Link]

-

TECHVINA. (n.d.). APPLICATIONS OF BENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Frontiers. (2021, May 27). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]

-

YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. News - What are six applications for benzaldehyde [sprchemical.com]

- 2. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]

- 3. jk-sci.com [jk-sci.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of 2-Fluoro-3-isopropoxybenzaldehyde in Synthetic Chemistry

Introduction: The Value Proposition of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the C-F bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] Benzaldehyde derivatives, as versatile chemical intermediates, are of particular importance. The aldehyde functional group is a reactive handle for a multitude of chemical transformations, such as nucleophilic additions and condensations, which are fundamental to constructing complex molecular architectures.[2]

This guide focuses on 2-Fluoro-3-isopropoxybenzaldehyde , a trifunctional building block that combines the advantageous properties of a fluorinated aromatic ring with the synthetic versatility of an aldehyde and an isopropoxy group. While direct literature on this specific molecule is emerging, its utility can be confidently inferred from the well-established chemistry of its close analogs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and applications based on established synthetic methodologies for structurally related compounds.

Physicochemical and Safety Profile

While specific experimental data for 2-Fluoro-3-isopropoxybenzaldehyde is not widely published, its properties can be reliably estimated based on its constituent functional groups and data from close analogs like 2-Fluoro-3-methoxybenzaldehyde.

| Property | Predicted/Inferred Value | Reference/Basis |

| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |

| Molecular Weight | 182.19 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid at room temperature | Analogy with 2-Fluoro-3-methoxybenzaldehyde (white crystals)[3] |